molecular formula C10H15NO4S B2361740 2,5-dimethoxy-N,N-dimethylbenzenesulfonamide CAS No. 148148-45-2

2,5-dimethoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B2361740
CAS No.: 148148-45-2
M. Wt: 245.29
InChI Key: SONMTGIQVOUWTG-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 2,5-dimethoxyaniline followed by N,N-dimethylation. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The N,N-dimethylation step can be achieved using reagents like dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same sulfonation and N,N-dimethylation steps, with careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2,5-Dimethoxy-N,N-dimethylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

2,5-Dimethoxy-N,N-dimethylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

  • 2,4-Dimethoxy-N,N-dimethylbenzenesulfonamide
  • 2,6-Dimethoxy-N,N-dimethylbenzenesulfonamide
  • 3,5-Dimethoxy-N,N-dimethylbenzenesulfonamide

Uniqueness

The unique structural features of this compound, such as the position of the methoxy groups and the N,N-dimethylation, contribute to its distinct chemical reactivity and biological activity. These features differentiate it from other similar compounds and make it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dimethoxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-11(2)16(12,13)10-7-8(14-3)5-6-9(10)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONMTGIQVOUWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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